molecular formula C10H12O2 B3112584 4-Ethyl-2-methylbenzoic acid CAS No. 190367-29-4

4-Ethyl-2-methylbenzoic acid

Cat. No.: B3112584
CAS No.: 190367-29-4
M. Wt: 164.2 g/mol
InChI Key: JNNUZPKCLVIBMF-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylbenzoic acid (CAS: 190367-29-4) is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.21 g/mol . Its structure features a carboxylic acid group at position 1, a methyl substituent at position 2, and an ethyl group at position 4 on the benzene ring (Figure 1). This substitution pattern influences its physicochemical properties, such as solubility, acidity, and reactivity. The compound is cataloged under MDL number MFCD17012750 and is commonly utilized in pharmaceutical and chemical research as a building block for synthesizing more complex molecules .

Properties

IUPAC Name

4-ethyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNUZPKCLVIBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product, 4-ethyl-2-methyltoluene, is then oxidized using potassium permanganate (KMnO4) to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bromine (Br2) in the presence of iron (Fe) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

4-Ethyl-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. As an aromatic carboxylic acid, it can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional differences between 4-ethyl-2-methylbenzoic acid and analogous compounds significantly impact their applications, synthesis, and properties. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

  • This compound vs. Ethyl 2,4-dimethylbenzoate (C₁₁H₁₄O₂, MW: 178.23 g/mol): The ethyl ester group in the latter replaces the carboxylic acid, reducing polarity and increasing lipophilicity. This makes the ester more suitable for organic solvent-based reactions, whereas the carboxylic acid form is more reactive in aqueous or acidic conditions .
  • This compound vs. 4-[(4-Ethylphenoxy)methyl]benzoic acid (CAS: 380176-04-5, C₁₆H₁₆O₃): The latter contains an ether-linked phenoxy group, which increases molecular weight and introduces additional hydrogen-bonding sites. This structural feature may enhance binding affinity in biological systems, making it a candidate for drug intermediates .

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications
This compound C₁₀H₁₂O₂ 164.21 190367-29-4 2-Me, 4-Et, -COOH Pharmaceutical intermediates
Ethyl 2,4-dimethylbenzoate C₁₁H₁₄O₂ 178.23 N/A 2-Me, 4-Me, -COOEt Organic synthesis
4-[(4-Ethylphenoxy)methyl]benzoic acid C₁₆H₁₆O₃ 256.30 380176-04-5 4-EtPhOCH₂, -COOH Drug intermediates
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 N/A 2-OH, 4-AcNH, -COOMe Bioactive compounds

Research Findings and Trends

  • Steric and Electronic Effects : The ortho-methyl group in this compound reduces the compound’s acidity compared to meta- or para-substituted benzoic acids due to steric inhibition of resonance .
  • Synthetic Flexibility : and highlight the adaptability of benzoic acid derivatives in generating diverse analogues, underscoring their utility in medicinal chemistry .
  • Industrial Demand: Compounds like 4-[(4-Ethylphenoxy)methyl]benzoic acid are prioritized in fine chemical catalogs (e.g., Hairui Chemical), reflecting their commercial relevance .

Biological Activity

4-Ethyl-2-methylbenzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is structurally similar to mefenamic acid, a known non-steroidal anti-inflammatory drug (NSAID), which suggests it may possess similar pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has a molecular formula of C11H14O2C_{11}H_{14}O_2 and a molecular weight of approximately 178.23 g/mol. Its structure features an ethyl and a methyl group attached to the benzene ring, influencing its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Prostaglandin Synthetase : Similar to mefenamic acid, it may inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain .
  • Protein Degradation Modulation : Research on benzoic acid derivatives indicates that they can enhance the activity of protein degradation pathways, specifically the ubiquitin-proteasome pathway and autophagy-lysosome pathway . This modulation could have implications for aging and cellular health.

Biological Activity Findings

Research studies have documented various biological activities associated with this compound:

  • Anti-inflammatory Activity : Due to its structural similarity to mefenamic acid, it is anticipated to exhibit anti-inflammatory effects by inhibiting COX enzymes.
  • Antioxidant Properties : Some studies suggest that benzoic acid derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .
  • Cytotoxic Effects : Preliminary evaluations indicate that certain derivatives can exhibit cytotoxicity against cancer cell lines, although specific data on this compound remains limited .

Case Studies

A study focusing on the biological evaluation of benzoic acid derivatives highlighted the potential of compounds similar to this compound in enhancing proteasomal activity in human fibroblasts. The findings suggest that these compounds could be developed into therapeutic agents targeting age-related cellular decline .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

CompoundStructure SimilarityCOX InhibitionCytotoxicityAntioxidant Activity
This compoundModerateYesLimitedPossible
Mefenamic AcidHighYesYesYes
3-Chloro-4-methoxybenzoic acidModerateYesYesYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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